1-(4-Ethoxypyridin-2-yl)-2-methylpiperazine
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Overview
Description
1-(4-Ethoxypyridin-2-yl)-2-methylpiperazine is a heterocyclic compound that features a pyridine ring substituted with an ethoxy group at the 4-position and a piperazine ring substituted with a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxypyridin-2-yl)-2-methylpiperazine typically involves the reaction of 4-ethoxypyridine with 2-methylpiperazine under specific conditions. One common method includes:
Starting Materials: 4-ethoxypyridine and 2-methylpiperazine.
Reaction Conditions: The reaction is often carried out in an organic solvent such as ethanol or methanol, under reflux conditions to facilitate the reaction.
Catalysts: In some cases, a base such as potassium carbonate may be used to enhance the reaction rate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxypyridin-2-yl)-2-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 4-formylpyridine or 4-carboxypyridine derivatives.
Reduction: Formation of 4-ethoxypiperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
1-(4-Ethoxypyridin-2-yl)-2-methylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxypyridin-2-yl)-2-methylpiperazine involves its interaction with specific molecular targets such as enzymes or receptors. The ethoxy and piperazine groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
1-(4-Methoxypyridin-2-yl)-2-methylpiperazine: Similar structure with a methoxy group instead of an ethoxy group.
1-(4-Chloropyridin-2-yl)-2-methylpiperazine: Contains a chloro group instead of an ethoxy group.
1-(4-Hydroxypyridin-2-yl)-2-methylpiperazine: Features a hydroxy group instead of an ethoxy group.
Uniqueness: 1-(4-Ethoxypyridin-2-yl)-2-methylpiperazine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity differently compared to its analogs. The ethoxy group can enhance lipophilicity and membrane permeability, which are important factors in drug design.
Properties
IUPAC Name |
1-(4-ethoxypyridin-2-yl)-2-methylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-3-16-11-4-5-14-12(8-11)15-7-6-13-9-10(15)2/h4-5,8,10,13H,3,6-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYYUVJZXZVGMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC=C1)N2CCNCC2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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